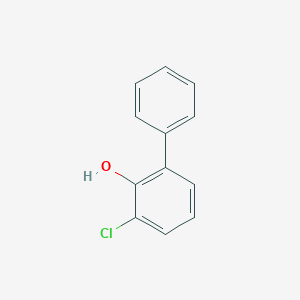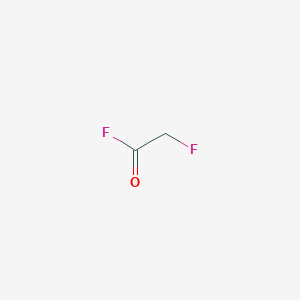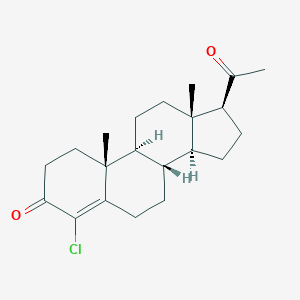
4-Chloroprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroprogesterone is a synthetic hormone that is used in scientific research to study the effects of progesterone on the body. It is a derivative of progesterone that has been modified to make it more stable and easier to work with in laboratory settings.
Applications De Recherche Scientifique
Biological Characterization of Non-Steroidal Progestins
Progesterone plays a pivotal role in women's reproductive health. Synthetic progestins like medroxyprogesterone acetate (MPA) are used in hormone replacement therapy (HRT), contraceptives, and in treating endometriosis and infertility. However, MPA binds to androgen and glucocorticoid receptors, causing side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins is clinically significant, and studies have investigated non-steroidal progestins from botanicals for their ability to activate progesterone receptor signaling (Toh et al., 2012).
Hormone Replacement Study
The Heart and Estrogen/Progestin Replacement Study (HERS) was a key study evaluating hormone replacement therapy (HRT) on cardiac events in postmenopausal women. The study revealed complex outcomes, indicating the need for more clinical trials to assess the risks and benefits of HRT, including progestin use (Wells & Herrington, 1999).
Progestins as Endocrine Disrupters
In aquatic ecosystems, progesterone and synthetic progestins from human and livestock excretion pose environmental risks. They interact with the hypothalamus-pituitary-gonad axis, affecting reproductive functions in aquatic organisms. Some progestins are very active endocrine disrupters, emphasizing the need for more research into their environmental impacts (Fent, 2015).
Glucuronidation Inhibition by Progestogens
Chlormadinone acetate (CMA), a 17-a-hydroxyprogesterone derivative, widely used in HRT, affects glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This influence on UGT isoforms highlights the importance of monitoring drug interactions when CMA is co-administered with other medications (Huang et al., 2011).
Tumor Localization Using Progesterone Derivatives
Studies on progesterone-4-14C suggest that radioiodinated analogs, like 21-Iodoprogesterone, could be useful for imaging adrenal glands and associated tumors. This research indicates the potential of progesterone derivatives in medical imaging and cancer diagnosis (Counsell et al., 1968).
Propriétés
Numéro CAS |
1164-81-4 |
|---|---|
Nom du produit |
4-Chloroprogesterone |
Formule moléculaire |
C21H29ClO2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
Clé InChI |
MSWUPHPHYAFBLX-QCGOMIHKSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Autres numéros CAS |
1164-81-4 |
Synonymes |
4-Chloropregn-4-ene-3,20-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




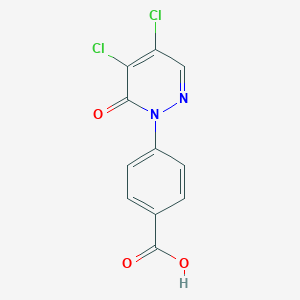
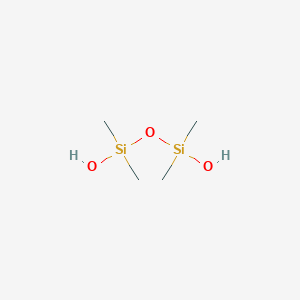
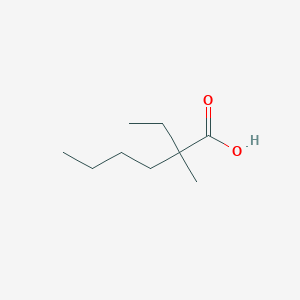
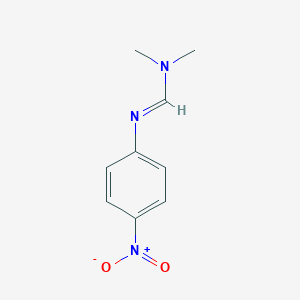
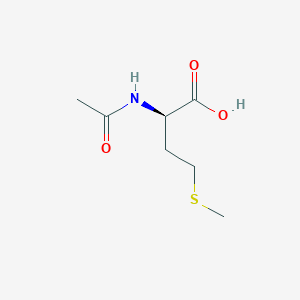
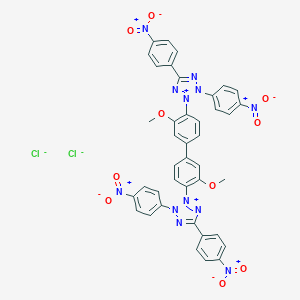
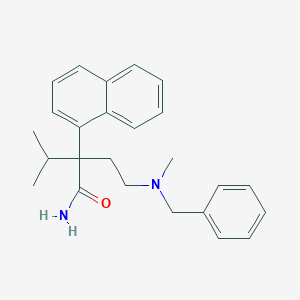
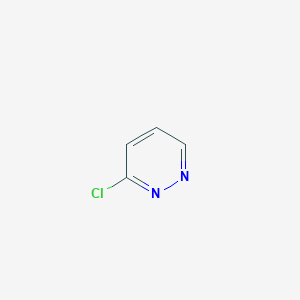
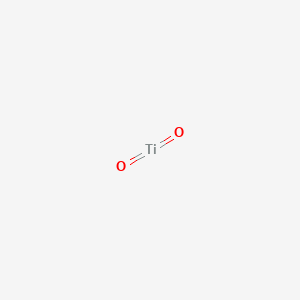
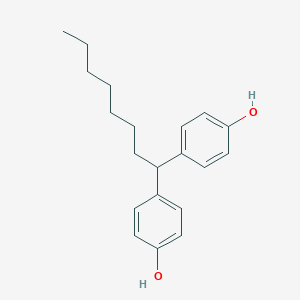
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
